molecular formula C24H21N3O8 B11547451 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11547451
M. Wt: 479.4 g/mol
InChI Key: SDEUZMKCWPRELJ-AFUMVMLFSA-N
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Description

This compound is characterized by its unique molecular structure, which includes methoxy, phenoxy, acetamido, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenoxy Acetamide Intermediate: This step involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-methoxyphenoxyacetyl chloride, which is then reacted with ammonia to yield 2-methoxyphenoxyacetamide.

    Schiff Base Formation: The 2-methoxyphenoxyacetamide is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the Schiff base intermediate.

    Final Coupling Reaction: The Schiff base intermediate is coupled with 2-methoxy-4-formylphenyl acetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The presence of the nitro group allows for potential redox reactions, which can influence cellular signaling pathways. Additionally, the methoxy and acetamido groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[2-(2-Methoxyphenoxy)acetyl]amino}methyl]phenyl acetate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-METHOXY-4-[(E)-{[2-(2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to the presence of both methoxy and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H21N3O8

Molecular Weight

479.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H21N3O8/c1-32-19-5-3-4-6-20(19)34-15-23(28)26-25-14-16-7-12-21(22(13-16)33-2)35-24(29)17-8-10-18(11-9-17)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

SDEUZMKCWPRELJ-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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